
4,4-Bis(ethoxycarbonyl)heptanedioic acid
Overview
Description
Preparation Methods
The synthesis of 4,4-Bis(ethoxycarbonyl)heptanedioic acid typically involves esterification reactions. One common method includes the reaction of heptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction conditions usually involve refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
4,4-Bis(ethoxycarbonyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4-Bis(ethoxycarbonyl)heptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(ethoxycarbonyl)heptanedioic acid involves its ability to participate in esterification and hydrolysis reactions. The ethoxycarbonyl groups can be hydrolyzed to form carboxylic acids, which can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Physical Properties
- Melting Point : 105°C .
- Storage : Requires storage at 2–8°C due to sensitivity to heat and light .
- Safety : Classified as an irritant, necessitating handling precautions .
Table 1: Structural and Functional Comparison
Key Differences
4,4-Dimethylheptanedioic acid lacks ester groups, making it more acidic but less versatile in esterification reactions .
Thermal Stability :
- The acetyl-ethoxycarbonyl derivative’s melting point (105°C) is higher than pimelic acid (103°C) due to stronger intermolecular interactions from substituents .
Applications :
- Deebpy (a bipyridine derivative) is used in solar cell sensitizers, highlighting how ethoxycarbonyl groups enhance electron-withdrawing capacity in coordination chemistry .
- 4-Acetyl-4-methylheptanedioic acid shares structural similarities but lacks the ethoxycarbonyl group, limiting its utility in ester-based syntheses .
Research Findings and Limitations
- Synthetic Utility : Ethoxycarbonyl groups in the compound enable nucleophilic substitution reactions, making it a candidate for synthesizing polyesters or metal-chelating polymers .
- Gaps in Data: No direct toxicity or pharmacokinetic studies were found in the evidence, limiting assessment of biomedical applicability.
Biological Activity
4,4-Bis(ethoxycarbonyl)heptanedioic acid, with the chemical formula CHO and CID 1798255, is a diacid compound featuring two ethoxycarbonyl groups attached to a heptanedioic acid backbone. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Two ethoxycarbonyl groups : These groups enhance solubility and may influence biological interactions.
- Heptanedioic acid backbone : This provides a flexible chain that can interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 288.30 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is thought to stem from its ability to modulate various signaling pathways within cells. Preliminary studies suggest it may interact with metabolic enzymes, potentially influencing cellular proliferation and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds related to this acid could inhibit the growth of A549 lung cancer cells by targeting metabolic pathways critical for cell survival .
- Metabolic Enzyme Inhibition : Research has highlighted that compounds derived from or related to this compound can inhibit key metabolic enzymes such as NAMPT (Nicotinamide adenine dinucleotide phosphate salvage pathway enzyme), which is crucial for cancer cell metabolism .
- Differential Efficacy in Media Conditions : A comparative analysis revealed that the efficacy of compounds related to this compound varied significantly in different culture media. For example, compounds showed enhanced efficacy in RPMI compared to serum-derived media, indicating the importance of environmental conditions on their biological activity .
Table 2: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Anticancer Effects | Significant cytotoxicity against A549 cells |
Metabolic Pathway Targeting | Inhibition of NAMPT and other metabolic enzymes |
Media Condition Variability | Efficacy varies between RPMI and serum-derived media |
Q & A
Q. What are the optimal synthetic routes for preparing 4,4-bis(ethoxycarbonyl)heptanedioic acid, and how do reaction conditions influence yield?
Level : Basic (Methodology-focused)
Answer :
The synthesis typically involves esterification and carboxylation steps. Literature procedures suggest using bipyridine precursors with ethoxycarbonyl groups, as outlined in the preparation of ligands like 4,4′-bis(ethoxycarbonyl)-2,2′-bipyridine (deebpy) . Key factors include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) for esterification.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Elevated temperatures (80–100°C) enhance reaction rates but may risk decarboxylation.
Yield optimization requires careful purification via column chromatography or recrystallization to remove byproducts like unreacted dicarboxylic acids.
Q. How can spectroscopic methods (e.g., NMR, IR) distinguish this compound from structurally similar esters?
Level : Basic (Analytical-focused)
Answer :
- ¹H NMR : Ethoxy groups appear as triplets (δ 1.2–1.4 ppm, CH₃) and quartets (δ 4.1–4.3 ppm, CH₂), while the central heptanedioic acid backbone shows multiplet splitting (δ 2.5–3.0 ppm) .
- IR spectroscopy : Strong absorbance at ~1700–1750 cm⁻¹ confirms ester (C=O) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functional groups.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help differentiate from analogs like 4,4′-bis(carboxyethyl)bipyridine .
Q. What advanced electrochemical techniques are suitable for studying the redox behavior of this compound in charge-transfer complexes?
Level : Advanced (Electrochemical Analysis)
Answer :
This compound’s ethoxycarbonyl groups stabilize metal complexes, making cyclic voltammetry (CV) and differential pulse voltammetry (DPV) critical for probing redox activity:
- CV : Identifies reduction potentials of one-electron couples, as seen in bipyridinium derivatives (e.g., E₁/₂ ≈ −0.5 to −1.2 V vs. SCE) .
- DPV : Enhances sensitivity for detecting low-concentration intermediates in multi-step redox processes.
Recent studies on Ru-based sensitizers highlight its role in modulating electron injection efficiency in TiO₂ films, where redox potentials correlate with photoconversion efficiency .
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in supramolecular assemblies?
Level : Advanced (Computational Modeling)
Answer :
Density Functional Theory (DFT) simulations, such as those using the Amsterdam Density Functional (ADF) program, provide insights into:
- Electronic structure : Frontier molecular orbitals (HOMO/LUMO) reveal electron-rich sites for coordination (e.g., ester oxygens).
- Reaction pathways : Activation strain models predict regioselectivity in ester hydrolysis or nucleophilic substitution .
For example, ADF-based studies of analogous bipyridine ligands show how ethoxycarbonyl groups influence charge distribution in Ru complexes, critical for designing light-harvesting materials .
Q. What mechanistic insights explain contradictions in reported catalytic activity of metal complexes derived from this compound?
Level : Advanced (Mechanistic Analysis)
Answer :
Discrepancies arise from variations in:
- Ligand geometry : Steric effects from ethoxycarbonyl groups can hinder substrate access to metal centers.
- Solvent effects : Polar solvents stabilize intermediates but may deactivate Lewis acid sites.
- Counterion interactions : Non-coordinating anions (e.g., PF₆⁻) enhance catalytic turnover in bipyridinium systems compared to Cl⁻ .
Controlled studies using kinetic isotope effects (KIE) and in situ FTIR are recommended to resolve mechanistic ambiguities .
Q. How can this compound be functionalized for use in polymer or metal-organic framework (MOF) synthesis?
Level : Advanced (Materials Chemistry)
Answer :
- Post-synthetic modification : Hydrolysis of ester groups to carboxylic acids enables coordination to metal nodes in MOFs (e.g., Zn²⁺, Cu²⁺).
- Copolymerization : Radical-initiated polymerization with vinyl monomers (e.g., styrene) creates ester-functionalized polymers for ion-exchange membranes .
- Crosslinking : Reaction with diols or diamines forms ester/amide-linked networks, as demonstrated in azobenzene-based photoresponsive materials .
Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?
Level : Advanced (Stability Studies)
Answer :
Oxidative degradation (e.g., using KMnO₄/H⁺) produces:
- Primary products : Heptanedioic acid and CO₂ from ester cleavage.
- Secondary products : Radical intermediates detectable via ESR spectroscopy .
LC-MS/MS and GC-MS are essential for identifying low-abundance byproducts, while accelerated aging studies (e.g., 70°C/75% RH) quantify hydrolytic stability .
Properties
IUPAC Name |
4,4-bis(ethoxycarbonyl)heptanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8/c1-3-20-11(18)13(7-5-9(14)15,8-6-10(16)17)12(19)21-4-2/h3-8H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMHPCIZAIYLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92454-00-7 | |
Record name | 4,4-BIS-ETHOXYCARBONYL-HEPTANEDIOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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